N-(2-tert-butylcyclohexyl)propanamide
Description
N-(2-tert-Butylcyclohexyl)propanamide is a propanamide derivative featuring a 2-tert-butylcyclohexyl group attached to the nitrogen atom of the amide backbone. These features are critical in applications ranging from agrochemicals to pharmaceuticals, where solubility and molecular stability are key .
Properties
IUPAC Name |
N-(2-tert-butylcyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNGVQVNBYWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylcyclohexyl)propanamide typically involves the reaction of 2-tert-butylcyclohexylamine with propanoyl chloride or propanoic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-tert-butylcyclohexylamine+propanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-tert-butylcyclohexyl)propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
Chemistry
In chemistry, N-(2-tert-butylcyclohexyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for use in various chemical processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of N-(2-tert-butylcyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclohexyl ring provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The amide group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Inferred from structural similarity.
Key Observations from Comparative Analysis
Substituent Effects on Lipophilicity
- The tert-butyl group in this compound enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or amino groups in ). This property may improve membrane permeability in biological systems or compatibility with non-polar solvents.
Functional Group Diversity
- The phosphonothioate ester in introduces sulfur and phosphorus, enabling covalent interactions with biological targets (e.g., acetylcholinesterase inhibition in pesticides). This contrasts with the purely organic amide backbone of this compound.
- The indole moiety in provides π-stacking and hydrogen-bonding capabilities, suggesting utility in drug design, whereas the target compound’s simpler structure may prioritize stability or synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
